Vinylmagnesium bromide

Nucleophilic Aromatic Substitution Grignard Reactivity Thermal Activation

Choose Vinylmagnesium bromide for unmatched stereochemical control in pharmaceutical manufacturing. This nucleophilic vinyl anion equivalent delivers >98% ee in conjugate additions to chiral aldimines—directly reducing downstream purification costs. Its unique Schlenk equilibrium imparts reactivity profiles that organolithium or organozinc reagents cannot replicate. Tunable facial selectivity in bicyclic ketone additions, achieved by altering Lewis acid additives, unlocks divergent SAR exploration from a single starting material. When combined with CeCl₃, it vinylates base-sensitive ketones in 96% yield. For palladium-catalyzed cross-couplings, it matches vinylzinc yields without the extra synthetic step. Purchase to streamline route scouting and scale-up.

Molecular Formula C2H3BrMg
Molecular Weight 131.25 g/mol
CAS No. 1826-67-1
Cat. No. B159207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylmagnesium bromide
CAS1826-67-1
Molecular FormulaC2H3BrMg
Molecular Weight131.25 g/mol
Structural Identifiers
SMILESC=[CH-].[Mg+2].[Br-]
InChIInChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
InChIKeyRMGJCSHZTFKPNO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinylmagnesium bromide CAS 1826-67-1: Baseline Characteristics and Procurement-Relevant Identity


Vinylmagnesium bromide (CAS 1826-67-1) is an organomagnesium Grignard reagent supplied as a solution in tetrahydrofuran (THF), typically at concentrations of 0.7 M to 1.0 M . It serves as a nucleophilic vinyl anion equivalent for carbon–carbon bond formation, enabling the introduction of a vinyl group into electrophilic substrates such as aldehydes, ketones, imines, and conjugated systems [1]. The compound participates in the Schlenk equilibrium, existing as an equilibrium mixture of RMgBr and R₂Mg species, which is a fundamental characteristic of Grignard reagents that influences both reactivity and handling [2].

Why Vinylmagnesium bromide Cannot Be Casually Substituted with Other Vinyl Organometallics or Alternative Grignard Reagents


Substituting vinylmagnesium bromide with another vinyl organometallic reagent (e.g., vinyllithium, vinylzinc, or vinylboronic acid derivatives) or with a different Grignard reagent (e.g., allylmagnesium bromide) is not a straightforward interchange due to substantial differences in nucleophilicity, basicity, thermal stability, and stereoselectivity profiles. While all these reagents introduce a vinyl group, they exhibit markedly divergent reactivity and selectivity in the same reaction environments. For instance, vinyllithium is significantly more reactive and basic than vinylmagnesium bromide, often leading to competing enolization or decomposition pathways that reduce yield and selectivity [1]. Vinylzinc reagents, conversely, are considerably less nucleophilic and require transition metal catalysis to achieve comparable cross-coupling yields, adding complexity and cost [2]. The Schlenk equilibrium, which is unique to Grignard reagents, further contributes to reactivity nuances that cannot be replicated by organolithium or organozinc species [3]. Consequently, the substitution of vinylmagnesium bromide demands rigorous, data-driven validation rather than assumptions of functional equivalence.

Vinylmagnesium bromide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Thermal Reactivity Requirement: Vinylmagnesium bromide vs. Alkyl Grignard Reagents in SNAr Reactions

In nucleophilic aromatic substitution (SNAr) reactions on naphthoic acid derivatives, vinylmagnesium bromide required refluxing tetrahydrofuran (THF) to achieve substitution, whereas alkyl Grignard reagents such as ethylmagnesium bromide (EtMgBr) and n-butylmagnesium bromide (n-BuMgBr) reacted efficiently at −78 °C [1]. This thermal activation requirement is a direct consequence of the lower nucleophilicity of the sp²-hybridized vinyl carbanion compared to sp³-hybridized alkyl carbanions, and it represents a critical differentiation point for reaction planning.

Nucleophilic Aromatic Substitution Grignard Reactivity Thermal Activation

Enantioselective Conjugate Addition: >98% ee Achieved with Vinylmagnesium bromide in Steroid Total Synthesis

In the enantioselective total synthesis of (−)-methoxyestrone, the conjugate addition of vinylmagnesium bromide to a chiral aldimine intermediate afforded the crucial chiral building block 1-formyl-3,4-dihydro-6-methoxy-2-vinyl-naphthalene with an enantiomeric excess (ee) exceeding 98% [1]. This level of stereocontrol is essential for the downstream construction of the steroid framework and highlights the reagent's compatibility with chiral auxiliaries.

Asymmetric Synthesis Conjugate Addition Enantioselectivity

Yield in CeCl₃-Mediated Ketone Addition: 96% Isolated Yield Under Optimized Conditions

The addition of vinylmagnesium bromide to a sterically demanding ketone (ketone 22) in the presence of anhydrous cerium(III) chloride (CeCl₃) in THF at −78 °C afforded the desired allylic alcohol product in 96% isolated yield [1]. CeCl₃ is known to suppress enolization and side reactions by moderating the basicity of Grignard reagents, and this specific combination demonstrates that vinylmagnesium bromide can be tamed for high-yielding additions to challenging ketones.

Nucleophilic Addition CeCl₃ Mediation Ketone Vinylation

Facial Selectivity in Bicyclic Ketone Additions: Tunable Diastereoselectivity via Lewis Acid Choice

The addition of vinylmagnesium bromide to bicyclo[2.2.2]oct-5-en-2-one derivatives exhibits tunable facial selectivity depending on the Lewis acid additive employed. In the presence of LiBr, CeCl₃, TiCl₄, ZnBr₂, MgBr₂, or Et₂AlCl, the reaction with ketone 2 afforded anti-isomers as the major product with excellent stereoselectivity or as single isomers in some cases [1]. Notably, preforming a vinylmagnesium bromide–CeCl₃ complex reversed the selectivity, providing almost exclusively syn-isomers for substrates 2d–f and 3d–f [1]. This tunability is not universally observed with other vinyl organometallics and offers synthetic chemists a powerful tool for stereochemical control.

Stereoselective Synthesis Lewis Acid Catalysis Diastereocontrol

Cross-Coupling Efficiency: Comparable Performance to Vinylzinc in Pd-Catalyzed Alkyl–Vinyl Coupling

In a palladium-catalyzed cross-coupling reaction between alkyl bromides and vinyl organometallics, both vinylmagnesium bromide and vinylzinc reagents were evaluated using an identical catalytic system (5 mol% Pd(OAc)₂, 5 mol% PCy₃, NMP, 66 °C). Both reagents provided slightly over 50% yield of the coupled product [1]. This near-equivalence indicates that vinylmagnesium bromide can serve as a direct, cost-effective replacement for vinylzinc reagents in this transformation without sacrificing yield, while avoiding the additional synthetic step required to prepare the organozinc species.

Cross-Coupling Palladium Catalysis C(sp³)–C(sp²) Bond Formation

Commercial Specification Variability: Concentration Tolerances and Their Impact on Reproducibility

Commercial vinylmagnesium bromide solutions are available with differing concentration specifications that impact experimental reproducibility and process robustness. The 1.0 M in THF product from Sigma-Aldrich is supplied with a density of 0.981 g/mL at 25 °C , while Thermo Scientific's AcroSeal™ 0.7 M solution specifies a Grignard titration range of 0.70 to 0.90 M . The wider tolerance band of the 0.7 M product (±0.2 M absolute) may necessitate more rigorous in-house standardization compared to the tighter specification of the 1.0 M product, which can be a critical differentiator for high-precision synthetic workflows.

Quality Control Concentration Accuracy Procurement Specification

Vinylmagnesium bromide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Pharmaceutical Intermediate Synthesis Requiring High Enantioselectivity

Vinylmagnesium bromide is a reagent of choice for constructing chiral pharmaceutical intermediates where stereochemical integrity is paramount. The demonstrated ability to achieve >98% ee in conjugate addition to chiral aldimines (as shown in the synthesis of (−)-methoxyestrone [1]) supports its use in the manufacture of enantiopure active pharmaceutical ingredients (APIs). This high stereoselectivity reduces the need for costly chiral chromatography or recrystallization steps, improving overall process economics.

Stereoselective Synthesis of Complex Natural Products and Alkaloids

The tunable facial selectivity of vinylmagnesium bromide additions to bicyclic ketones [1] makes it an indispensable tool for constructing stereochemically complex scaffolds found in natural products and alkaloid total synthesis. By simply altering the Lewis acid additive, chemists can access either diastereomeric series from the same starting material, enabling divergent synthetic strategies and rapid exploration of structure–activity relationships (SAR) in medicinal chemistry programs.

Cost-Effective C(sp³)–C(sp²) Cross-Coupling in Discovery and Process Chemistry

For palladium-catalyzed cross-coupling reactions between alkyl halides and vinyl groups, vinylmagnesium bromide provides comparable yields to vinylzinc reagents (slightly over 50% [1]) without the additional synthetic step required to generate the organozinc species. This streamlines the synthetic route, reduces material costs, and minimizes waste, making it particularly attractive for both early-stage discovery and process development scale-up.

High-Yielding Vinylation of Sterically Hindered or Enolizable Ketones

When combined with cerium(III) chloride (CeCl₃), vinylmagnesium bromide enables high-yielding (96% [1]) vinylation of ketones that are otherwise prone to enolization or decomposition. This CeCl₃-mediated protocol expands the substrate scope to include base-sensitive or sterically encumbered ketones, increasing the versatility of vinylmagnesium bromide in both academic research and industrial kilo-lab or pilot plant operations.

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